N-[(4-methylphenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15-6-8-16(9-7-15)13-20-18(23)14-21-10-4-5-17(19(21)24)27(25,26)22-11-2-3-12-22/h4-10H,2-3,11-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJLSLSSBIFMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the pyrrolidin-1-ylsulfonyl group. The final steps often include the acylation of the pyridine derivative with 4-methylbenzylamine and subsequent formation of the acetamide group.
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Step 1: Synthesis of Pyridine Derivative
Reagents: Pyridine, sulfonyl chloride, pyrrolidine
Conditions: Reflux in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine)
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Several studies have indicated that compounds similar to N-[(4-methylphenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that dihydropyridine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways . The specific structural features of this compound may enhance its selectivity towards tumor cells while minimizing effects on normal cells.
Antimicrobial Properties
The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and repair .
Neurological Applications
Recent investigations suggest potential applications in treating neurological disorders. The pyrrolidine structure may interact with neurotransmitter systems, potentially offering neuroprotective effects or modulating synaptic transmission . This aspect warrants further exploration in preclinical models to assess efficacy and safety.
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of dihydropyridine derivatives, researchers evaluated the cytotoxic effects of several compounds against breast cancer cell lines. The results indicated that the compound exhibited significant growth inhibition, leading to cell cycle arrest at the G0/G1 phase .
Case Study 2: Antimicrobial Efficacy
A comparative analysis was performed on the antimicrobial properties of sulfonamide derivatives against multi-drug resistant strains. The results showed that compounds structurally similar to this compound had potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as alternative therapeutic agents .
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its complex structure and reactivity make it an interesting subject for further research and development.
Biological Activity
N-[(4-methylphenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure comprises a pyrrolidine ring, a sulfonamide moiety, and an aromatic substitution, which are known to contribute to its pharmacological properties. The structural formula can be represented as follows:
1. Antibacterial Activity
Research has demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, studies involving synthesized derivatives of piperidine and oxadiazole have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the inhibition of bacterial enzyme systems.
Table 1: Antibacterial Activity Comparison
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | Salmonella typhi | Strong |
| 7m | Bacillus subtilis | Moderate |
| 7n | Escherichia coli | Weak |
2. Anticancer Activity
The anticancer properties of this compound were evaluated using the A549 human lung adenocarcinoma model. The compound exhibited structure-dependent cytotoxicity, showing promising results in reducing cell viability compared to standard chemotherapeutic agents like cisplatin .
Case Study: A549 Cell Line
In a controlled study, cells were treated with a concentration of 100 µM for 24 hours, followed by an MTT assay to assess viability. The results indicated a significant decrease in cell viability, suggesting potential use in cancer therapy.
3. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown strong inhibition against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for selected derivatives were reported as follows:
Table 2: Enzyme Inhibition IC50 Values
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 7p | Acetylcholinesterase | 0.63 ± 0.001 |
| 7q | Urease | 2.14 ± 0.003 |
These findings indicate that the compound may have therapeutic applications in conditions where acetylcholine regulation is critical, such as Alzheimer's disease.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antibacterial : Inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : Competitive inhibition at active sites of enzymes like AChE and urease.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[(4-methylphenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide?
- Methodology : The synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine derivatives, coupling with a substituted dihydropyridinone core, and final acetylation. Key steps include:
- Sulfonylation : React pyrrolidine with a sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 273 K) to introduce the sulfonyl group .
- Coupling : Use carbodiimide-based coupling agents (e.g., EDC·HCl) to link intermediates, ensuring stoichiometric control and low-temperature stirring to minimize side reactions .
- Purification : Crystallization from methylene chloride or ethanol yields high-purity product (>95%) .
Q. How can researchers validate the structural integrity of this compound?
- Techniques :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., R22(10) dimers observed in related acetamides) using SHELX programs for refinement .
- Spectroscopy : Confirm functional groups via H/C NMR (e.g., amide protons at δ 10–12 ppm) and IR (C=O stretches ~1700 cm) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for CHNOS: 385.14) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Screening :
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .
- Solubility : Evaluate in PBS or DMSO for bioavailability studies .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s structure for target selectivity?
- Approach :
- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or kinase domains) .
- QSAR : Correlate substituent effects (e.g., sulfonyl group electronegativity) with activity using Hammett parameters .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Troubleshooting :
- Disorder modeling : Split occupancy for flexible groups (e.g., pyrrolidine sulfonyl) using SHELXL’s PART instruction .
- Hydrogen bonding : Validate via Hirshfeld surface analysis if N–H···O interactions deviate from expected geometries .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- Case Study :
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
- Root Cause :
- Reagent purity : Lower yields may stem from degraded sulfonyl chlorides (validate via H NMR of intermediates) .
- Temperature control : Exothermic reactions (e.g., coupling steps) require strict maintenance at 273 K to prevent byproducts .
Methodological Recommendations
Q. What advanced techniques characterize its interaction with biomolecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
